Pentetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studying Metal-Ion Interactions in Biological Systems

Pentetic acid can be used to study how metal ions interact with biomolecules like proteins, enzymes, and nucleic acids. By selectively chelating specific metal ions, researchers can investigate their role in various biological processes. For instance, DTPA can be used to remove essential metal cofactors from enzymes, allowing scientists to understand their dependence on these metals for proper function [1].

[1] Source: Frausto da Silva, J. R., & Williams, R. J. P. (2001). The biological chemistry of the elements: The inorganic chemistry of life (Vol. 1). Oxford University Press.()

Radiopharmaceutical Labeling

Pentetic acid can be used to chelate radioisotopes, creating radiopharmaceuticals for diagnostic imaging techniques like PET scans. The chelator helps to ensure the stability and targeting of the radioisotope within the body. For example, DTPA can be conjugated with the radioisotope ⁶⁸Ga to form ⁶⁸Ga-DTPA, which is used for imaging tumors and other diseases [2].

[2] Source: Liu, Z., Chen, K., Rao, J., & Deng, Z. (2013). Radiolabeled drugs and radiopharmaceuticals. Chemical Reviews, 113(10), 6776-6827.()

Environmental Research

Pentetic acid finds applications in environmental research for studying metal contamination and bioremediation. It can be used to assess the bioavailability of metals in soil and water, as well as to remove them from contaminated sites. Researchers can also utilize DTPA to understand how metals interact with microorganisms involved in bioremediation processes [3].

[3] Source: Sarkar, D., Chatterjee, A., Goswami, S., Roy, S., & Saha, G. K. (2014). Assessment of metal availability in contaminated soils using a sequential extraction procedure and relationship between extractable metal fractions and phytotoxicity. Environmental Monitoring and Assessment, 186(3), 1821-1833.()

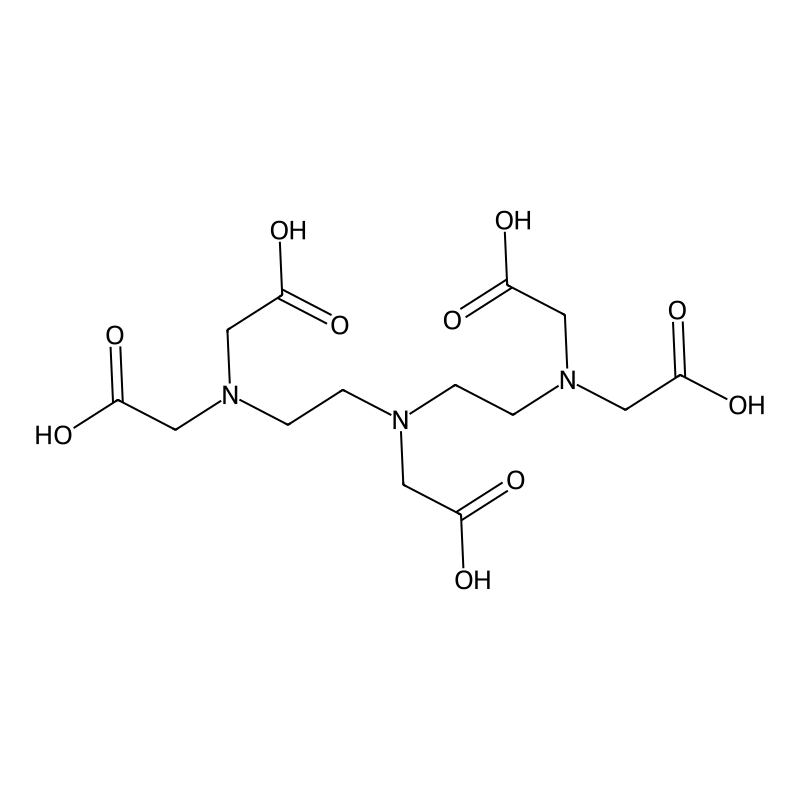

Pentetic acid, also known as diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid characterized by its ability to form stable complexes with metal ions. Its molecular formula is , and it has a molecular weight of approximately 393.35 g/mol. The structure of pentetic acid features a diethylenetriamine backbone with five carboxymethyl groups, allowing it to act as an octadentate ligand, capable of coordinating to metal ions through multiple sites .

Pentetic acid is primarily recognized for its chelating properties, which enable it to sequester metal ions effectively. It is particularly useful in medical applications for detoxifying heavy metals and radioactive materials from the body, making it an important compound in both pharmacology and environmental chemistry .

Metal Chelation

The primary mechanism of action involves chelation of metal ions. DTPA's multiple binding sites allow it to surround a metal ion, forming a stable complex. This effectively removes the metal from solution, preventing its participation in unwanted reactions or mitigating its potential toxicity [].

- Metal Ion Complexation: Pentetic acid can form stable complexes with a range of metal ions, including lead, uranium, neptunium, and plutonium. The formation constants for these complexes are significantly higher than those for other chelators like ethylenediaminetetraacetic acid (EDTA) due to the octadentate nature of pentetic acid .

- Deactivation of Redox-Active Metals: Pentetic acid effectively deactivates redox-active metal ions such as iron and copper, which can contribute to oxidative stress in biological systems .

Pentetic acid exhibits significant biological activity as a chelating agent. Its primary roles include:

Pentetic acid can be synthesized through several methods:

- Condensation Reaction: One common method involves the condensation of diethylenetriamine with chloroacetic acid. This reaction typically requires controlled conditions to ensure the formation of the desired carboxymethyl groups.

- Alkylation Method: Another approach is alkylating diethylenetriamine with bromoacetic acid under basic conditions, leading to the formation of pentetic acid through successive alkylation steps .

Studies on pentetic acid have highlighted its interactions with various metal ions:

- Stability Studies: Research indicates that while pentetic acid forms stable complexes with certain metals like lead and plutonium, its complexes with uranium and neptunium may exhibit lower stability, potentially leading to tissue deposition of these radionuclides .

- Bioavailability Studies: Pentetic acid shows poor bioavailability when administered orally; hence it is typically administered intravenously or via inhalation for effective chelation therapy .

Several compounds share structural similarities or functional roles with pentetic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| Ethylenediaminetetraacetic Acid | Similar chelating properties | Less effective than pentetic acid for certain metals |

| Nitrilotriacetic Acid | Contains amine groups | Fewer coordination sites compared to pentetic acid |

| Diethylenetriamine | Backbone similarity | Lacks carboxymethyl groups needed for chelation |

| Triethylenetetramine | Similar backbone | Different coordination chemistry |

Pentetic acid stands out due to its octadentate nature, allowing it to form more stable complexes with a wider range of metal ions compared to many other chelators like ethylenediaminetetraacetic acid. Its unique structure enables enhanced detoxification capabilities, particularly in medical applications related to heavy metal poisoning and radioactive contamination .

Pentetic acid, chemically designated as diethylenetriaminepentaacetic acid, represents a significant member of the aminopolycarboxylic acid family. The compound exhibits remarkable structural complexity and distinctive physicochemical characteristics that underpin its diverse applications in coordination chemistry and analytical science [1] [2] [3].

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemical Considerations

Pentetic acid possesses the molecular formula C₁₄H₂₃N₃O₁₀ with a molecular weight of 393.35 g/mol [1] [2] [3]. The structural framework consists of a diethylenetriamine backbone adorned with five carboxymethyl groups positioned strategically to create a highly versatile chelating architecture [1]. This molecular arrangement can be conceptualized as an expanded version of ethylenediaminetetraacetic acid, incorporating an additional ethylene diamine unit and carboxymethyl functionality [1].

The three-dimensional molecular architecture of pentetic acid exhibits remarkable conformational flexibility, with the diethylenetriamine backbone providing multiple coordination sites through its three nitrogen atoms [4]. Each nitrogen center serves as a potential coordination point, while the five carboxylate groups contribute additional binding sites, rendering the molecule potentially octadentate in its metal-binding capacity [4]. X-ray crystallographic studies of metal complexes have revealed that the ligand atoms surround central metal ions in a slightly distorted Archimedean antiprismatic configuration, demonstrating the sophisticated three-dimensional arrangement of donor atoms [4].

Stereochemical investigations have revealed that pentetic acid derivatives can exhibit optical activity and stereoisomerism. Research on stereochemically distinct derivatives has demonstrated differential clearance mechanisms and biological behavior, indicating that the spatial arrangement of functional groups significantly influences molecular recognition and biological activity [5]. The conformational analysis of pentetic acid in solution suggests multiple possible conformations, with the predominant structure stabilized by intramolecular interactions and hydrogen bonding patterns [6].

The molecular structure exhibits extensive rotational freedom around the ethylene bridges connecting the nitrogen atoms, allowing the molecule to adopt various conformations suitable for accommodating different metal ion geometries. This structural adaptability contributes to the compound's exceptional chelating properties and its ability to form stable complexes with a wide range of metal ions [1] [4].

Acid-Base Behavior and Protonation States

Pentetic acid demonstrates complex acid-base behavior characterized by five distinct dissociation constants, reflecting the presence of five carboxylic acid groups with varying acidities [7] [8] [9]. The experimental determination of these dissociation constants reveals the following values: pKa₁ = 10.58, pKa₂ = 8.60, pKa₃ = 4.33, pKa₄ = 2.55, and pKa₅ = 1.79 (at 25°C) [7] [8].

The protonation sequence proceeds systematically from the fully protonated form H₅DTPA to the completely deprotonated species DTPA⁵⁻. At physiological pH values, pentetic acid exists predominantly as partially deprotonated species, with the distribution of these forms being highly pH-dependent [10] [9]. The species distribution calculations demonstrate that in the pH range 6.5-11, multiple protonation states coexist, including H₃DTPA³⁻, H₂DTPA⁴⁻, HDTPA⁵⁻, and DTPA⁶⁻ [10].

The acid-base equilibria of pentetic acid exhibit significant influence on its coordination chemistry and solubility characteristics. At low pH values, the highly protonated forms predominate, resulting in reduced metal-binding capacity due to protonation of carboxylate groups. Conversely, at higher pH values, the fully deprotonated species becomes more prevalent, maximizing the compound's chelating potential [9].

Potentiometric titration studies have confirmed the accuracy of these dissociation constants and revealed the presence of complex equilibria involving both protonation and metal coordination reactions. The conditional stability constants for metal complexes vary significantly with pH, reflecting the changing availability of deprotonated carboxylate groups for coordination [9].

Solubility Characteristics in Aqueous and Organic Media

Pentetic acid exhibits distinctive solubility behavior that reflects its highly polar, ionizable nature. In aqueous systems, the compound demonstrates limited solubility in pure water, with a reported solubility of 5 g/L at 20°C [7] [11] [8]. However, solubility increases dramatically in alkaline solutions due to deprotonation of carboxylic acid groups, which enhances the ionic character and hydrophilic properties of the molecule [11] [8].

The pH-dependent solubility behavior correlates directly with the acid-base equilibria discussed previously. At low pH values where protonated forms predominate, solubility remains limited due to the neutral or weakly charged nature of the species. As pH increases and deprotonation occurs, the resulting anionic forms exhibit enhanced water solubility through improved electrostatic interactions with water molecules [8].

In organic solvents, pentetic acid demonstrates extremely poor solubility characteristics. The compound is essentially insoluble in nonpolar organic solvents such as ethanol, ether, and other common organic media [11] [8]. This behavior reflects the highly polar nature of the molecule and its preference for hydrogen bonding interactions available in aqueous environments.

The temperature dependence of aqueous solubility follows typical patterns for ionic compounds, with increased solubility observed at elevated temperatures. Hot water dissolution provides significantly enhanced solubility compared to room temperature conditions, facilitating preparation of concentrated solutions for analytical and synthetic applications [11] [8].

The solubility characteristics have important implications for practical applications, particularly in analytical chemistry where precise control of solution conditions is essential. The pH-dependent solubility behavior necessitates careful attention to solution pH when preparing pentetic acid solutions for metal complexation studies or analytical procedures [12].

Thermal Stability and Decomposition Pathways

Pentetic acid exhibits moderate thermal stability with well-defined decomposition characteristics that have been extensively studied through thermogravimetric analysis and differential scanning calorimetry. The thermal decomposition profile reveals multiple distinct stages corresponding to different molecular processes [13] [14] [15] [16].

The initial thermal events occur in the temperature range of 50-100°C, corresponding primarily to the evaporation of surface-adsorbed water molecules and any residual solvent present in the crystalline material [13]. This dehydration process represents a physical rather than chemical transformation and is generally reversible under appropriate conditions.

The onset of chemical decomposition begins at approximately 206°C, with the melting point occurring simultaneously with decomposition at 219-220°C [7] [15] [8]. This concurrent melting and decomposition behavior indicates that the compound undergoes chemical transformation at temperatures near its melting point, preventing observation of a distinct liquid phase.

More extensive thermal decomposition occurs in the temperature range of 160-270°C, involving the breakdown of organic components within the pentetic acid structure [13]. This process likely involves decarboxylation reactions, leading to the loss of carbon dioxide and the formation of lower molecular weight nitrogen-containing fragments.

Higher temperature decomposition processes continue in the range of 280-500°C, characterized by condensation reactions and the formation of more complex decomposition products [13]. These reactions may involve cyclization processes and the formation of heterocyclic structures derived from the diethylenetriamine backbone.

The decomposition products include various nitrogen oxides (NOₓ), carbon monoxide, carbon dioxide, and ammonia, reflecting the complete breakdown of the organic structure [16]. The auto-ignition temperature has been determined to be 387-397°C at standard atmospheric pressure, indicating the temperature at which spontaneous combustion may occur in the presence of oxygen [15] [16].

Understanding the thermal decomposition pathways provides crucial information for safe handling, storage, and processing of pentetic acid. The relatively low decomposition temperature necessitates careful temperature control during analytical procedures and synthetic applications to prevent unwanted thermal degradation [14] [15] [16].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₃N₃O₁₀ | [1] [2] [3] |

| Molecular Weight (g/mol) | 393.35 | [1] [2] [3] |

| CAS Registry Number | 67-43-6 | [1] [2] [3] |

| Melting Point (°C) | 219-220 (literature) | [7] [8] |

| Decomposition Temperature (°C) | >206, 235 (455°F) | [14] [15] [16] |

| Water Solubility at 20°C (g/L) | 5 | [7] [11] [8] |

| pH (saturated solution at 20°C) | 2-3 | [7] [8] |

| Density (g/cm³) | 1.56 | [7] [16] |

| Bulk Density (kg/m³) | 580-625 | [7] [15] |

| Flash Point (°C) | 200 | [7] [16] |

| Appearance | White crystalline powder | [1] [7] [11] |

| Color | White to almost white | [7] |

| Log P (octanol/water) | -4.91 (estimated) | [7] [16] |

| Refractive Index (estimate) | 1.57 (estimated) | [7] |

| Storage Conditions | Room temperature, dry conditions | [7] [11] |

| Dissociation Step | Value | Protonation State |

|---|---|---|

| pKa₁ | 10.58 (25°C) | H₅DTPA → H₄DTPA⁻ + H⁺ |

| pKa₂ | 8.60 (25°C) | H₄DTPA⁻ → H₃DTPA²⁻ + H⁺ |

| pKa₃ | 4.33 (25°C) | H₃DTPA²⁻ → H₂DTPA³⁻ + H⁺ |

| pKa₄ | 2.55 (25°C) | H₂DTPA³⁻ → HDTPA⁴⁻ + H⁺ |

| pKa₅ | 1.79 (20°C) | HDTPA⁴⁻ → DTPA⁵⁻ + H⁺ |

| Temperature Range (°C) | Process/Property | Reference |

|---|---|---|

| 50-100 | Evaporation of surface water molecules | [13] |

| 160-270 | Thermal decomposition of organic components | [13] |

| 206 | Decomposition onset | [15] |

| 219-220 | Melting point with decomposition | [7] [8] |

| 235 | Decomposition temperature | [14] |

| 280-500 | Condensation reactions | [13] |

| 387-397 | Auto-ignition temperature | [15] [16] |

Conventional Synthesis Routes from Diethylenetriamine

The synthesis of pentetic acid (diethylenetriaminepentaacetic acid) primarily relies on diethylenetriamine as the fundamental starting material, with several established synthetic pathways demonstrating varying degrees of efficiency and product quality [1] [2] [3]. The conventional chloroacetic acid method represents the most widely adopted industrial approach, utilizing diethylenetriamine in combination with chloroacetic acid under controlled alkaline conditions [1] [4].

The standard chloroacetic acid methodology involves the nucleophilic substitution reaction between diethylenetriamine and chloroacetic acid derivatives in the presence of sodium hydroxide [2] [4]. This process typically operates within a temperature range of negative twenty to sixty degrees Celsius, with reaction times spanning two to five hours, achieving purity levels of approximately ninety-nine point six percent and yields between ninety to ninety-five percent [1] [3]. The reaction mechanism proceeds through sequential alkylation of the three nitrogen centers in diethylenetriamine, with each nitrogen atom capable of binding two carboxymethyl groups derived from chloroacetic acid [4].

An alternative synthetic route employs the sodium cyanide method, utilizing diethylenetriamine with sodium cyanide and formaldehyde as reactants [3] [4]. Although this approach can achieve purity levels of ninety-eight to ninety-nine percent with yields of eighty-five to ninety percent, it presents significant safety concerns due to the highly toxic nature of sodium cyanide and the generation of hydrocyanic acid-containing wastewater [5]. The method requires extensive safety protocols and specialized waste treatment procedures, limiting its practical industrial application [5].

Recent developments have introduced modified chloroacetic acid methods that utilize sodium chloroacetate in combination with reducing agents such as sodium borohydride [2] [6]. These optimized procedures operate at temperatures ranging from negative one to fifty degrees Celsius with extended reaction times of three to eighty hours, achieving enhanced purity levels of ninety-nine point five to ninety-nine point eight percent and yields of eighty-eight to ninety-four percent [2] [6]. The incorporation of antioxidants and controlled reaction environments has further improved product quality and process reliability [5].

Optimization of Alkaline Condensation Reactions

The optimization of alkaline condensation reactions represents a critical aspect of pentetic acid synthesis, with multiple reaction parameters requiring precise control to achieve optimal product quality and yield [6] [7]. The pH control emerges as the most fundamental parameter, with optimal values maintained between eleven point five and thirteen throughout the reaction process [6] [8]. This alkaline environment ensures proper deprotonation of carboxylic acid groups and facilitates the nucleophilic substitution reactions necessary for pentetic acid formation [6].

Temperature control significantly influences both reaction rate and product stability, with optimal conditions typically maintained at fifty to sixty degrees Celsius [6] [7]. Lower temperatures, particularly those below seventeen degrees Celsius, have been demonstrated to minimize the formation of related impurities and enhance overall product purity to levels exceeding ninety-nine point nine percent [5]. The temperature control system must maintain precision within two degrees Celsius to ensure consistent reaction outcomes and prevent thermal decomposition of intermediate products [6].

The molar ratio of reactants represents the parameter with the greatest influence on chelation performance, with optimal ratios established as chloroacetic acid to sodium carbonate to sodium hydroxide to diethylenetriamine of five point zero zero to two point five zero to five point two five to one point zero zero [6] [7]. This specific stoichiometry ensures complete conversion of diethylenetriamine while minimizing the formation of incompletely substituted products [6]. Deviation from these ratios results in decreased chelation values and reduced product quality [6].

Reaction time optimization requires careful monitoring of conversion progress, with optimal durations typically spanning six hours under controlled conditions [6] [7]. The reaction endpoint is determined by achieving main peak areas exceeding ninety percent as measured by high-performance liquid chromatography analysis [2] [5]. Extended reaction times beyond optimal durations do not significantly improve conversion but may lead to degradation reactions and impurity formation [6].

The base addition rate critically influences reaction selectivity and thermal management, with slow, controlled dripping of sodium hydroxide solution preventing localized heating and thermal decomposition [1] [6]. Automated dropwise addition systems ensure consistent addition rates and maintain reaction temperature within acceptable limits [6]. Rapid base addition can lead to uncontrolled exothermic reactions and the formation of undesired byproducts [1].

Industrial-Scale Production Processes

Industrial-scale production of pentetic acid encompasses multiple operational scales, each characterized by distinct equipment requirements, quality control systems, and purification methodologies [9] [10]. Laboratory-scale operations typically utilize batch sizes ranging from zero point one to one kilogram, employing glass reactors with heating mantles and manual quality control procedures [11]. These small-scale processes serve primarily for research and development purposes, achieving purity levels exceeding ninety-eight percent through simple recrystallization techniques [11].

Pilot-scale production systems accommodate batch sizes of ten to one hundred kilograms, utilizing stainless steel reactors with jacketed heating and cooling systems [10]. These intermediate-scale operations incorporate automated sampling systems and high-performance liquid chromatography analysis for quality control, achieving purity levels exceeding ninety-nine percent through multi-stage crystallization processes [10]. The pilot scale serves as a crucial bridge between laboratory development and full-scale industrial production [10].

Industrial-scale manufacturing employs large stirred tank reactors capable of processing one to ten tonnes per batch, with fully automated control systems monitoring temperature, pH, and reaction progress [9] [10]. These systems incorporate continuous monitoring capabilities and in-line analytical instruments to ensure consistent product quality [10]. The purification process utilizes continuous crystallization systems combined with nanofiltration techniques to achieve purity levels exceeding ninety-nine point five percent [12].

Commercial-scale production facilities operate multiple reactor trains with complete automation and real-time process analytics [9] [13]. These large-scale operations process batch sizes exceeding ten tonnes and implement statistical process control methodologies to maintain pharmaceutical-grade purity levels exceeding ninety-nine point nine percent [5] [13]. The integrated purification systems combine multiple unit operations including crystallization, filtration, and chromatographic separation to ensure consistent product quality [14].

The global pentetic acid market demonstrates significant growth potential, with market valuations projected to increase from approximately one hundred seventy-eight million United States dollars in two thousand twenty-four to two hundred fifty-three point nine million United States dollars by two thousand thirty [9] [15]. This growth trajectory reflects increasing demand across pharmaceutical, industrial, and environmental applications [15] [16].

Purification Techniques and Quality Control Measures

The purification of pentetic acid requires sophisticated techniques to achieve pharmaceutical-grade quality standards, with multiple unit operations employed in sequence to remove impurities and enhance product purity [5] [17]. Primary crystallization represents the initial purification step, conducted at pH values between one point two and two point five at temperatures of five plus or minus five degrees Celsius over seventy-two-hour crystallization periods [5]. This process achieves initial purification from crude reaction mixtures with recovery yields of eighty-five to ninety-five percent [5].

Recrystallization from water serves as a secondary purification technique, involving dissolution at ninety plus or minus five degrees Celsius followed by controlled cooling to twenty-five plus or minus five degrees Celsius [5]. This process effectively removes residual impurities and achieves recovery yields of ninety to ninety-seven percent while significantly improving product purity [5]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade specifications [5].

Nanofiltration technology provides advanced purification capabilities, operating at three megapascals pressure with molecular cut-off membranes of two hundred daltons [12]. This technique achieves desalination and concentration functions with recovery yields of ninety-five to ninety-eight percent [12]. The nanofiltration process removes low molecular weight impurities while retaining the desired pentetic acid product [12].

Anion exchange chromatography represents a sophisticated purification method particularly effective for removing structural analogs and related impurities [17]. This technique employs mobile phase gradients with ultraviolet detection systems, achieving recovery yields of eighty to ninety percent while providing excellent resolution of closely related compounds [17]. The method proves particularly valuable for preparing clinical-grade materials [17].

High-performance liquid chromatography purification serves as the final polishing step for achieving purities exceeding ninety-nine point nine percent [5] [18]. Preparative-scale high-performance liquid chromatography systems provide high resolution separation capabilities with recovery yields of seventy to eighty-five percent [19]. This technique proves essential for removing trace impurities that cannot be eliminated through conventional crystallization methods [5].

Quality control measures encompass comprehensive analytical testing to ensure product specifications compliance [11] [20]. Chelation value measurements determine the functional capacity of the product, with specifications requiring values of two hundred fifty-five plus or minus five milligrams calcium carbonate per gram [11]. High-performance liquid chromatography purity analysis ensures related substances content remains below zero point one percent [5] [18].

Water content determination employs Karl Fischer titration or thermogravimetric analysis to maintain specifications below zero point three percent [11]. Chloride content analysis utilizes ion chromatography or potentiometric titration to ensure levels remain below zero point zero two percent [11]. Heavy metals analysis employs inductively coupled plasma mass spectrometry to maintain concentrations below zero point zero zero one percent [11].

Purity

Physical Description

White to off-white solid; [Acros Organics MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 62 of 456 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 394 of 456 companies with hazard statement code(s):;

H319 (99.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (63.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (80.96%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (24.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Pentetic Acid is an edetate and a chelating agent used in preparing radiopharmaceuticals. Pentetic acid (DTPA) has strong affinity for iron but also shows affinities for other heavy metals, thereby is used in the treatment of iron-storage disease and poisoning from heavy and radioactive metals. DTPA may chelate metallic moieties of unbound, extracellular radioimmunotherapeutics, thereby aggregating radioimmunotherapeutics locally to higher concentrations, and improving tumor cell radiocytotoxicity, while sparing normal tissues from the radiocytotoxic effects. In addition, DTPA is used in radioimaing procedures when complexes with radioisotopes, ex., Tc 99m or In 111.

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08C - Magnetic resonance imaging contrast media

V08CA - Paramagnetic contrast media

V08CA01 - Gadopentetic acid

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

12111-24-9

Absorption Distribution and Excretion

DTPA metal complexes are quickly excreted in the urine.It is predominantly excreted by the kidney and it is not excreted by non-renal routes to any significant extent.

The volume of distribution of DPTA is 17 L.

Pentetic acid presents a very rapid blood clearance which explains for the short half-life. The reported clearance rate in patients with normal renal function is 80-120ml/min.

Metabolism Metabolites

Wikipedia

Eperisone

Biological Half Life

Use Classification

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Miscellaneous Manufacturing

Glycine, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]-: ACTIVE

Dates

Effects of the chelating agent DTPA on naturally accumulating metals in the body

Takako Tominaga, Satoshi Shimomura, Sakae Tanosaki, Nobuyoshi Kobayashi, Takashi Ikeda, Tetsuo Yamamoto, Taiji Tamura, Satoshi Umemura, Shiori Horibuchi-Matsusaki, Misao Hachiya, Makoto AkashiPMID: 34371142 DOI: 10.1016/j.toxlet.2021.08.001

Abstract

Diethylenetriaminepentaacetate (DTPA) is the most widely used chelating agent for Pu and Am. Volunteers were assigned to receive intravenous injections or aerosol inhalations of 1 g of DTPA on days 1-4; volunteers received once daily injections of CaDTPA or ZnDTPA, CaDTPA inhalation as an aerosol, or CaDTPA injection on day 1 and ZnDTPA on days 2-4. CaDTPA injection or inhalation increased the excretion rates of Zn in urine with concomitantly reduced levels of serum Zn. Injection of CaDTPA reduced activities of serum alkaline phosphatase (AP) in parallel with the kinetics of Zn, whereas CaDTPA and ZnDTPA injection reduced activities of lactate dehydrogenase (LDH), and reduced activities of creatinine kinase (CK) were observed upon CaDTPA injection and its inhalation. Intravenous administration of CaDTPA and ZnDTPA enhanced excretion rates of Mn in urine, whereas transient reduction of Mn levels in serum was detected only via CaDTPA injection. Both CaDTPA and ZnDTPA transiently reduced levels of Mg in serum without affecting the excretion rates. On the other hand, both DTPAs increased excretion rates of toxic metals such as Pb and Cd, and CaDTPA also increased the rates of Hg. These results suggest that DTPA, and especially CaDTPA, removes essential metals and that the activities of these metalloenzymes are good indicators for the imbalance of essential metals during the DTPA administration. Our results also show that CaDTPA injection is more potent for removing these metals than ZnDTPA and inhalation of CaDTPA, and DTPA may be useful for the treatment of acute heavy metal poisoning with Pb, Cd, or Hg.Holmium(III) Single-Ion Magnet for Cryomagnetic Refrigeration Based on an MRI Contrast Agent Derivative

Borja Rodríguez-Barea, Júlia Mayans, Renato Rabelo, Adrián Sanchis-Perucho, Nicolás Moliner, José Martínez-Lillo, Miguel Julve, Francesc Lloret, Rafael Ruiz-García, Joan CanoPMID: 34424680 DOI: 10.1021/acs.inorgchem.1c01905

Abstract

The coexistence of field-induced blockage of the magnetization and significant magnetocaloric effects in the low-temperature region occurs in a mononuclear holmium(III) diethylenetriamine-,

,

',

″,

″-pentaacetate complex, whose gadolinium(III) analogue is a commercial MRI contrast agent. Both properties make it a suitable candidate for cryogenic magnetic refrigeration, thus enlarging the variety of applications of this simple class of multifunctional molecular nanomagnets.

Whole cancer-region enhancement using meglumine-gadopentetate-glucose solution and 7.0-T magnetic resonance imaging

Eiichi Sato, Sohei Yoshida, Kota Takeda, Ryoko Yoshida, Yuichi Sato, Kunihiro Yoshioka, Hodaka Moriyama, Osahiko Hagiwara, Hiroshi Matsukiyo, Toshiyuki Enomoto, Manabu WatanabePMID: 33901583 DOI: 10.1016/j.mri.2021.04.007

Abstract

To visualize whole cancerous region including hypoxic cancer without radiation exposure, we developed meglumine-gadopentetate-glucose solution for 7.0-T magnetic resonance imaging. The infusion solution consists of meglumine-gadopentetate and glucose solutions, and these solutions are mixed before the vein drip infusion. We used readily available solutions, and the concentrations of the meglumine-gadopentetate and glucose solutions were 37.14 and 5.0%, respectively. In the first and second experiments, vein infusions were conducted from a rabbit ear using meglumine-gadopentetate-saline and meglumine-gadopentetate-glucose solutions, and T1 weighted imaging was performed to visualize cancerous region. Using the meglumine-gadopentetate saline, it was not difficult to image cancer-growth regions with new blood vessels. Using the meglumine-gadopentetate-glucose solution, the signal intensity of whole cancerous region including hypoxic cancer substantially increased. The visualizing duration for the meglumine gadopentetate glucose was beyond 90 min, and the rabbit survived after the infusion. The signal intensity in the hypoxic cancer was increasing until 90 min using the meglumine-gadopentetate-glucose solution, since the meglumine-gadopentetate molecules were absorbed into almost the whole cancerous region along with glucose-molecule flows.Luminescent lanthanide(III) complexes of DTPA-bis(amido-phenyl-terpyridine) for bioimaging and phototherapeutic applications

Srikanth Dasari, Swati Singh, Zafar Abbas, Sri Sivakumar, Ashis K PatraPMID: 33823402 DOI: 10.1016/j.saa.2021.119709

Abstract

We report here a series of coordinatively-saturated and thermodynamically stable luminescent [Ln(dtntp)(HO)] [Ln(III) = Eu (1), Tb (2), Gd (3), Sm (4) and Dy (5)] complexes using an aminophenyl-terpyridine appended-DTPA (dtntp) chelating ligand as cell imaging and photocytotoxic agents. The N,N″-bisamide derivative of H

DTPA named as dtntp is based on 4'-(4-aminophenyl)-2,2':6',2″-terpyridine conjugated to diethylenetriamine-N,N',N″-pentaacetic acid. The structure, physicochemical properties, detailed photophysical aspects, interaction with DNA and serum proteins, and photocytotoxicity were studied. The intrinsic luminescence of Eu(III) and Tb(III) complexes due to f → f transitions used to evaluate their cellular uptake and distribution in cancer cells. The solid-state structure of [Eu(dtntp)(DMF)] (1·DMF) shows a discrete mononuclear molecule with nine-coordinated {EuN

O

} distorted tricapped-trigonal prism (TTP) coordination geometry around the Eu(III). The {EuN

O

} core results from three nitrogen atoms and three carboxylate oxygen atoms, and two carbonyl oxygen atoms of the amide groups of dtntp ligand. The ninth coordination site is occupied by an oxygen atom of DMF as a solvent from crystallization. The designed probes have two aromatic pendant phenyl-terpyridine (Ph-tpy) moieties as photo-sensitizing antennae to impart the desirable optical properties for cellular imaging and photocytotoxicity. The photostability, coordinative saturation, and energetically rightly poised triplet states of dtntp ligand allow the efficient energy transfer (ET) from Ph-tpy to the emissive excited states of the Eu(III)/Tb(III), makes them luminescent cellular imaging probes. The Ln(III) complexes show significant binding tendency to DNA (K ~ 10

M

), and serum proteins (BSA and HSA) (K ~ 10

M

). The luminescent Eu(III) (1) and Tb(III) (2) complexes were utilized for cellular internalization and cytotoxicity studies due to their optimal photophysical properties. The cellular uptake studies using fluorescence imaging displayed intracellular (cytosolic and nuclear) localization in cancer cells. The complexes 1 and 2 displayed significant photocytotoxicity in HeLa cells. These results offer a modular design strategy with further scope to utilize appended N,N,N-donor tpy moiety for developing light-responsive luminescent Ln(III) bioprobes for theranostic applications.

Gram-scale synthesis of a neodymium chelate as a spectral CT and second near-infrared window imaging agent for visualizing the gastrointestinal tract

Pengrui Zhuang, Ke Xiang, Xiangxi Meng, Guohe Wang, Ziyuan Li, Yanye Lu, Di Kan, Xuejun Zhang, Shao-Kai SunPMID: 33616148 DOI: 10.1039/d0tb02276d

Abstract

The diagnosis of gastrointestinal (GI) tract diseases is frequently performed in the clinic, so it is crucial to develop high-performance contrast agents for real-time and non-invasive imaging examination of the GI tract. Herein, we show a novel method to synthesize a neodymium (Nd) chelate, Nd-diethylenetriaminepentaacetic acid (Nd-DTPA), on a large scale without byproducts for spectral computed tomography (CT) and second near-infrared window imaging of the GI tract in vivo. The Nd-DTPA was simply generated by heating the mixture of Nd2O3 and DTPA in water at 85 °C for 2 h. This dual-modal imaging agent has the advantages of a simple and green synthesis route, no need of purification process, high yield (86.24%), large-scale production capability (>10 g in lab synthesis), good chemical stability and excellent water solubility (≈2 g mL-1). Moreover, the Nd-DTPA emitted strong near-infrared fluorescence at 1308 nm, and exhibited superior X-ray attenuation ability compared to clinical iohexol. The proposed Nd-DTPA can integrate the complementary merits of dual-modal imaging to realize spatial-temporal and highly sensitive imaging of the GI tract in vivo, and accurate diagnosis of the location of intestinal obstruction and monitor its recovery after surgery. The developed highly efficient method for the gram-scale synthesis of Nd-DTPA and the proposed spectral CT and second near-infrared window dual-modal imaging strategy provide a promising route for accurate visualization of the GI tract in vivo.Fluorescent DTPA-Silk Fibroin Nanoparticles Radiolabeled with

Teresa Martínez Martínez, Ángeles García Aliaga, Iván López-González, Alejandra Abella Tarazona, María José Ibáñez Ibáñez, José Luis Cenis, Luis Meseguer-Olmo, Antonio Abel Lozano-PérezPMID: 33463164 DOI: 10.1021/acsbiomaterials.0c00247

Abstract

This work aims to provide an effective and novel dual tool for the biodistribution studies of biopolimeric nanoparticles by using modified silk fibroin nanoparticles as a model. This is an indispensable step in the evaluation of the applicability of biopolymeric nanoparticles as drug delivery systems. In this work, we report a new facile method for radiolabeling silk fibroin nanoparticles conjugated to the chelating agent diethylenetriamine pentaacetic acid and tagged with fluorescein isothiocyanate. Nanoparticles were characterized by means of dynamic light scattering, scanning electron microscopy, and infrared and fluorescence spectroscopy. The in vitro studies included stability in biological media and evaluation of the cytotoxicity of the nanoparticles in a cell culture. The in vivo study was focused on a scintigraphic study over 24 h conducted on New Zealand rabbits, after intra-articular injection of [In]In-nanoparticles containing 8.03 ± 0.42 MBq. Biodistribution of the nanoparticles was also assessed ex vivo by fluorescence microscopy of post mortem biopsied organs. This radiolabeling method was reproducible and robust with high radiolabeling efficiency (∼80%) and high specific activity suitable for in vivo studies. Radiolabeled nanoparticles, having a hydrodynamic radius of 113.2 ± 2.3 nm, a polydispersity index of 0.101 ± 0.015, and a

-potential of -30.1 ± 2.0 mV, showed an optimum retention in the articular space, without activity clearance up to 24 h post injection. Thus, an easy and robust radiolabeling method has been developed, and its applicability is demonstrated in vitro and in vivo studies, showing its value for future investigation of silk fibroin nanoparticles as versatile and stable (steady) local drug delivery systems for consideration as a therapeutic option, particularly in the treatment of joint disorders.

Comparison Between eGFR by Schwartz Formula with Measured GFR by Radionuclide Diethylenetriamine Pentaacetic Acid Scan (Tc99 DTPA scan), in Patients Undergoing Chemotherapy with Nephrotoxic Drugs

Shaghayegh Sadat Esmaeilnejad, Shiva Nazari, Nasrin EsfandiarPMID: 33277450 DOI:

Abstract

Children with malignancy who are under treatment with nephrotoxic drugs are at risk of renal dysfunction. Due to increased life expectancy, evaluation of drug toxicity is now of higher importance than before. The aim of this study is to compare two methods of GFR measurement.An analytical study on children with malignancy undergoing chemotherapy with nephrotoxic drugs (cisplatin, carboplatin, cyclophosphamide, ifosfamind, etoposide) during 2016 and 2017 in Mofid Children Hospital was done. Demographic information, anthropometric measurements, type of malignancy, type of chemotherapy medication and also lab tests including CBC and the biochemistry indices were recorded. The GFR of each patient was calculated using Schwartz formula and DTPA scanning. The rates were compared and the difference was analyzed statistically.

According to Schwartz formula, 24% of patients needed dose adjustment, while based on DTPA scanning, this rate was 6%. Comparing these two measures by paired T-test, showed a significant statistical difference (P < .05). Schwartz formula had 25.5% more positive results of predicting the need for dose adjustment. The two measured GFRs for each person were evaluated in terms of compatibility and correlation based on Kappa statistical method, which were incompatible and had significant difference (P < .05).

Using evaluative methods including Schwartz formula cannot demonstrate renal dysfunctions reliability in patients taking nephrotoxic chemotherapy drugs. Eventually if the GFR measurement method overestimates patients with renal dysfunction, the patients will not be able to make adequate use of the therapeutic effects of chemotherapy with the appropriate dosage.

A Stabilizing Agent, PCA/DTPA, Improves Plasma Storage Life for the Chromsystems Vitamin C Assay up to Six Months

Jake Tb Collie, Elizabeth P Hudson, Adam M Deane, Rinaldo Bellomo, Ronda F GreavesPMID: 33536361 DOI: 10.3343/alm.2021.41.4.414

Abstract

The commonly used Chromsystems vitamin C (ascorbate) assay (Munich, Germany) has a sample storage life of five days at -20°C. Stabilizing agents have been successfully used to increase longevity; however, their suitability with this commercial assay is unclear. We investigated the compatibility of a stabilizing agent, perchloric acid/diethylenetriaminepentaacetic acid (PCA/DTPA), with the Chromsystems assay. Plasma was stored at -80°C, with or without PCA/DTPA. Storage up to six months was assessed through baseline and repeat analyses, stability was assessed by comparing paired non-stabilized and PCA/DTPA-stabilized plasma, and performance was assessed using allowable performance specifications of an external quality assurance program. Ascorbate concentration was significantly lower in non-stabilized plasma than in paired PCA/DTPA-stabilized plasma, with a proportional difference of 11% (P=0.01). All storage analysis results were within the allowable performance specifications. Storage at -80°C prevented plasma ascorbate oxidation; however, substantial oxidation occurred during sample processing. In conclusion, PCA/DTPA significantly reduces ascorbate oxidation, and PCA/DTPA-stabilized ascorbate plasma is compatible with the Chromsystems assay and stable for up to six months, when stored at -80°C.Peptide Ligands Specifically Targeting HER2 Receptor and the Role Played by a Synthetic Model System of the Receptor Extracellular Domain: Hypothesized Future Perspectives

Stefania De Luca, Valentina Verdoliva, Michele SavianoPMID: 33226807 DOI: 10.1021/acs.jmedchem.0c01340

Abstract

A short (Fab)trastuzumab-derived peptide specific for HER2 receptor was identified. Its affinity for the model system HER2-DIVMP was found in a nanomolar range. The structural determinants responsible for the interaction between this ligand (A9) and HER2-DIVMP were investigated by both computational and NMR analysis. Next, the possibility of using A9 as HER2- specific probe for the nuclear medicine imaging was evaluated by conjugating A9 with the DTPA chelator and radiolabeling it withIn. The developed probe retained a nanomolar affinity to HER2-overexpressing cancer cells, however, some unspecific binding also occurred. The peptide internalization into cells by receptor-mediated endocytosis was also studied. Future perspectives are aimed at using A9 as a probe for molecular imaging diagnostics as well as active targeting of anticancer drugs. Lead structure optimization is needed to minimize the percentage of A9 unspecific binding and to increase the binding affinity to the receptor.

Effect of Iron Source and Medium pH on Growth and Development of

Jie Xiao, Yoo Gyeong Park, Ge Guo, Byoung Ryong JeongPMID: 33374479 DOI: 10.3390/ijms22010133

Abstract

is a valuable hardwood plant with a high economical value for its medicinal and ornamental qualities. The aim of this work was to investigate the effects of the iron (Fe) source and medium pH on the growth and development ofin vitro. The Fe sources used, including non-chelated iron sulfate (FeSO

), iron ethylenediaminetetraacetic acid (Fe-EDTA), and iron diethylenetriaminepentaacetic acid (Fe-DTPA), were supplemented to the Multipurpose medium with a final Fe concentration of 2.78 mg·L

. The medium without any supplementary Fe was used as the control. The pH of the agar-solidified medium was adjusted to either 4.70, 5.70, or 6.70. The experiment was conducted in a culture room for six weeks with 25 °C day and night temperatures, and a 16-h photoperiod with a light intensity of 50 mmol·m

·s

photosynthetic photon flux density (PPFD). Both the Fe source and pH affected the growth and development of the micropropagated plants in vitro. The leaves were greener in the pH 4.70 and 5.70 treatments. The tissue Fe content decreased with the increase of the medium pH. The leaf chlorophyll content was similar between plants treated with FeSO

and those with Fe-EDTA. The numbers of the shoots and roots of plantlets treated with FeSO

were 2.5 and 2 times greater than those of the control, respectively. The fresh and dry weights of the shoot and the root were the greatest for plants treated with Fe-EDTA combined with pH 5.70. The calcium, magnesium, and manganese contents in the plantlets increased in the pH 5.70 treatments regardless of the Fe source. Supplementary Fe decreased the activity of ferric chelate reductase. Overall, although the plantlets absorbed more Fe at pH 4.70, Fe-EDTA combined with pH 5.70 was found to be the best for the growth and development of

in vitro.